

An In-depth Technical Guide to Grubbs Second-Generation Catalyst

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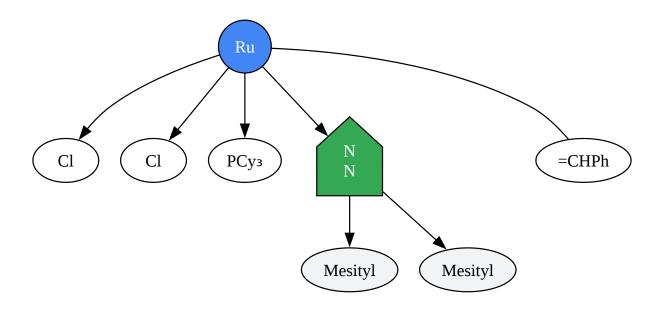
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the Grubbs second-generation catalyst, a cornerstone of modern olefin metathesis. It covers the catalyst's core structure, detailed experimental protocols for its synthesis and application, quantitative performance data, and the underlying reaction mechanism.

Core Structure and Physicochemical Properties

The Grubbs second-generation catalyst, formally named (1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene)dichloro(phenylmethylene)(tricyclohexylphosphine)ruthenium, is a well-defined, air- and moisture-tolerant organometallic complex.[1] Its structure features a central ruthenium atom in a square pyramidal geometry. The key ligands contributing to its high catalytic activity and stability are a benzylidene carbene, two chloride anions, a bulky tricyclohexylphosphine (PCy₃) ligand, and a saturated N-heterocyclic carbene (NHC) ligand, specifically 1,3-dimesityl-4,5-dihydroimidazol-2-ylidene (H₂IMes or SIMes).[2] The presence of the strongly electron-donating NHC ligand significantly enhances its catalytic activity compared to its first-generation counterpart.[2]





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Data Presentation: Physicochemical and Spectroscopic Properties

The following tables summarize key quantitative data for the Grubbs second-generation catalyst.

Table 1: Physicochemical Properties

Property	Value
Molecular Formula	C46H65Cl2N2PRu
Molar Mass	848.97 g/mol
Appearance	Pink-brown to red-purple crystalline powder
Melting Point	143.5-148.5 °C
Solubility	Soluble in dichloromethane, toluene, THF; sparingly soluble in methanol and pentane.

Table 2: Characteristic NMR Spectroscopic Data (in CDCl₃)



Nucleus	Chemical Shift (δ, ppm)	Assignment
¹H NMR	19.1 (s, 1H)	Ru=CHPh
7.60 - 6.80 (m, 5H)	Phenyl protons	
4.01 (s, 4H)	NCH2CH2N	_
2.45 - 1.20 (m, 51H)	Mesityl and PCy₃ protons	-
¹³ C NMR	~294 (br s)	Ru=CHPh
~211 (d)	Ru-C (NHC)	
153-128	Aromatic carbons	_
~51	NCH ₂ CH ₂ N	
32-26	PCy₃ carbons	-
³¹ P NMR	~31 (s)	PCy₃

Experimental Protocols Synthesis of Grubbs Second-Generation Catalyst

A common laboratory-scale synthesis involves the reaction of the first-generation Grubbs catalyst with the free NHC ligand.[2]

Materials:

- Grubbs First-Generation Catalyst, (PCy₃)₂(Cl)₂Ru=CHPh
- 1,3-Dimesityl-4,5-dihydroimidazol-2-ylidene (H2IMes)
- · Anhydrous and degassed toluene
- Anhydrous and degassed pentane
- · Schlenk flask and standard inert atmosphere glassware

Procedure:

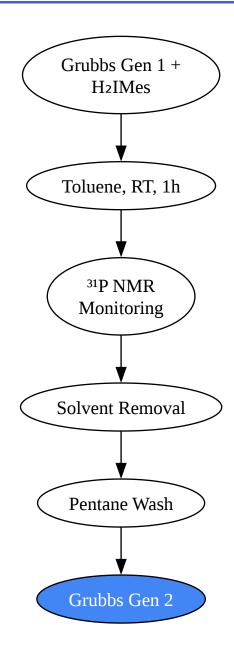






- Under an inert atmosphere (e.g., argon or nitrogen), charge a Schlenk flask with Grubbs first-generation catalyst (1.0 equivalent) and H₂IMes (1.05 equivalents).
- Add anhydrous and degassed toluene to dissolve the solids (concentration ~0.1 M).
- Stir the reaction mixture at room temperature for approximately 1 hour. The color of the solution will change from purple to a more brownish-red.
- Monitor the reaction by ³¹P NMR spectroscopy until the signal corresponding to the starting material (~36 ppm) is no longer observed.
- Remove the toluene under reduced pressure.
- Wash the resulting solid with cold, degassed pentane to remove any excess H2IMes.
- Dry the product under high vacuum to afford the Grubbs second-generation catalyst as a crystalline solid.





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General Procedure for Ring-Closing Metathesis (RCM)

Grubbs second-generation catalyst is highly efficient for ring-closing metathesis (RCM) to form a wide variety of cyclic olefins.[3]

Materials:

- Acyclic diene substrate
- Grubbs Second-Generation Catalyst



- Anhydrous and degassed solvent (typically dichloromethane or toluene)
- · Standard laboratory glassware for inert atmosphere reactions

Procedure:

- Dissolve the acyclic diene substrate in the chosen solvent (concentration typically 0.01–0.1
 M) in a flask under an inert atmosphere.
- Add the Grubbs second-generation catalyst (typically 1–5 mol%) to the solution. For thermally sensitive substrates, the reaction can be initiated at room temperature. For more challenging substrates, heating (e.g., to 40-80 °C) may be required.
- Stir the reaction mixture and monitor its progress by a suitable analytical technique (e.g., TLC, GC, or NMR).
- Upon completion, quench the reaction by adding a small amount of a catalyst deactivator, such as ethyl vinyl ether.
- Concentrate the reaction mixture in vacuo and purify the residue by flash column chromatography on silica gel to isolate the cyclic olefin product.

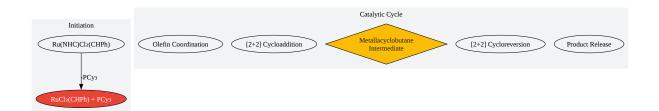
Table 3: Representative Substrate Scope for RCM using Grubbs Second-Generation Catalyst



Substrate	Catalyst Loading (mol%)	Solvent	Temperat ure (°C)	Time (h)	Yield (%)	Referenc e
Diethyl diallylmalo nate	5	CH ₂ Cl ₂	25	1	98	[4]
N-Tosyl- diallylamin e	5	CH ₂ Cl ₂	40	2	95	[3]
1,7- Octadiene	2.5	Toluene	80	4	85	[5]
Diallyl ether	5	CH ₂ Cl ₂	25	12	92	[4]

Reaction Mechanism and Signaling Pathway

The catalytic cycle of olefin metathesis with Grubbs catalysts is generally described by the Chauvin mechanism.[6] The process is initiated by the dissociation of a phosphine ligand, followed by a series of cycloaddition and cycloreversion steps.





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The key steps in the mechanism are:

- Initiation: Reversible dissociation of the PCy₃ ligand from the 16-electron precatalyst generates a highly reactive 14-electron intermediate.[2]
- Olefin Coordination: The incoming olefin coordinates to the vacant site on the ruthenium center.
- [2+2] Cycloaddition: An intramolecular [2+2] cycloaddition between the ruthenium-carbene and the coordinated olefin forms a four-membered metallacyclobutane intermediate.
- [2+2] Cycloreversion: The metallacyclobutane undergoes a retro-[2+2] cycloaddition, which can either regenerate the starting materials or proceed to form a new ruthenium-carbene and a new olefin product.
- Propagation: The newly formed ruthenium-carbene continues the catalytic cycle by reacting with another olefin molecule.

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